molecular formula C11H8O3 B1312025 4-(2-furyl)benzoic Acid CAS No. 35461-98-4

4-(2-furyl)benzoic Acid

Cat. No. B1312025
CAS RN: 35461-98-4
M. Wt: 188.18 g/mol
InChI Key: FOJYVBSPOBUCMV-UHFFFAOYSA-N
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Description

4-(2-furyl)benzoic Acid is a chemical compound with the molecular formula C11H8O3 and a molecular weight of 188.18 . It is used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 4-(2-furyl)benzoic Acid is 1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13) . This indicates the presence of 11 carbon atoms, 8 hydrogen atoms, and 3 oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-(2-furyl)benzoic Acid is a solid at room temperature . The safety data sheet suggests that it should be stored in a well-ventilated place with the container kept tightly closed .

Scientific Research Applications

Cyclisation and Benzofuran Derivatives

  • 4-(2-furyl)benzoic Acid has been utilized in the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid using acetic anhydride and sodium acetate to form methyl 4-acetoxybenzofuran-6-carboxylate, which is then converted into 4-methoxybenzofuran. This illustrates its role in synthesizing benzofuran derivatives (Abdel‐Wahhab & El-Assal, 1968).

Anti-Malarial Agents

  • 4-(2-furyl)benzoic Acid derivatives have shown promise as novel leads for anti-malarial agents. Specifically, N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides demonstrate significant activity against multi-drug resistant Plasmodium falciparum strains (Wiesner et al., 2003).

Electrophilic Reactions and EP1 Receptor Antagonism

  • A series of 4-[(2-{isobutyl[(5-methyl-2-furyl)sulfonyl]amino}phenoxy)methyl]benzoic acids, which are structurally related to 4-(2-furyl)benzoic Acid, have been synthesized and evaluated for their EP receptor affinities and EP1 receptor antagonist activities. This application is significant in the context of pharmacological research (Naganawa et al., 2006).

Electronic Effects in Organic Chemistry

  • The electronic effects of the 2-furyl group, which includes 4-(2-furyl)benzoic Acid, have been analyzed by measuring pKa values and solvolysis rate constants. This study is crucial for understanding the electron-withdrawing inductive effects and resonance capabilities of the 2-furyl group in organic synthesis (Fringuelli et al., 1971).

Polymer Synthesis and Electrochemical Properties

  • 4-(2-Furyl) benzenamine, closely related to 4-(2-furyl)benzoic Acid, has been synthesized and used to create poly(4-(2-furyl) benzenamine)

(PFBA). This polymer demonstrates significant electrochromic properties and potential applications in corrosion protection, highlighting the versatility of 4-(2-furyl)benzoic Acid derivatives in materials science (Shahhosseini et al., 2015).

Photo-Nazarov Reactions in Organic Synthesis

  • 4-(2-furyl)benzoic Acid derivatives have been used in the flow photochemical approach for the Nazarov reactions of 2-furyl vinyl ketones. This process is essential for producing furan-fused cyclopentanones, which are key structures in various biologically active natural products (Ashley et al., 2018).

Inhibitors in Antibiotic Resistance

  • Compounds structurally similar to 4-(2-furyl)benzoic Acid have been identified as potential inhibitors against the aminoglycoside resistance enzyme AAC(6')-Ib. This application is significant in addressing the growing challenge of antibiotic resistance (Lin et al., 2013).

Applications in Food Science

  • While not directly involving 4-(2-furyl)benzoic Acid, research on benzoic acid and its derivatives, which include furan compounds, has been extensive in food science. This includes studies on their natural occurrence in foods, uses as additives, and their effects on human health (del Olmo et al., 2017).

Safety And Hazards

4-(2-furyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(furan-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJYVBSPOBUCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408683
Record name 4-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-furyl)benzoic Acid

CAS RN

35461-98-4
Record name 4-(2-furyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Fur-2-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JW Brown - 1986 - search.proquest.com
The initial aim of this work was to extend and complete a systematic investigation into the liquid crystal properties of esters containing five-membered heteroaromatic rings. To this end …
Number of citations: 3 search.proquest.com
P Heitel, G Faudone, M Helmstädter… - Communications …, 2020 - nature.com
Non-alcoholic steatohepatitis (NASH) - a hepatic manifestation of the metabolic syndrome - is a multifactorial disease with alarming global prevalence. It involves steatosis, inflammation …
Number of citations: 12 www.nature.com
VI Potkin, NA Bumagin, VM Zelenkovskii… - Russian Journal of …, 2014 - Springer
(Naphth-1-yl)- and 1-[(1,1′-biphenyl)-4-yl-3,4,4-trichloro-3-buten-1-ones were synthesized by acylation of naphthalene and biphenyl with 3,4,4-trichloro-3-butenoyl chloride. Further …
Number of citations: 20 link.springer.com
NA Bumagin, IS Veselov, DS Belov - Chemistry of Heterocyclic …, 2014 - Springer
We have developed a simple and effective method for the activation of palladium phosphine complexes in the Suzuki reaction (TON up to 9800, TOF up to 58800 h -1 ) by selecting an …
Number of citations: 9 link.springer.com
B Casu, T Arya, B Bessette, C Baron - researchgate.net
Title : Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by Page 1 Title : Fragment-based screening identifies novel …
Number of citations: 0 www.researchgate.net

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